MW Advantage: Lower Molecular Weight and Polar Surface Area Relative to 3‑Substituted Pyridazinone Analogues
CAS 1021218‑68‑7 exhibits a molecular weight of 311.29 Da and a TPSA of 88.1 Ų. The closest commercially catalogued analogue, 2‑oxo‑N‑(2‑(6‑oxo‑3‑(pyridin‑4‑yl)pyridazin‑1(6H)‑yl)ethyl)‑2H‑chromene‑3‑carboxamide (CAS 1021108‑58‑6), carries a 3‑(pyridin‑4‑yl) substituent that increases its molecular weight to 388.38 Da and enlarges its polar surface area [1]. The lower MW and TPSA of the target compound improve its Lipinski and CNS MPO compliance, making it a preferable starting point for programmes where molecular obesity is a concern. [2]
| Evidence Dimension | Molecular weight and topological polar surface area |
|---|---|
| Target Compound Data | MW = 311.29 g/mol; TPSA = 88.1 Ų |
| Comparator Or Baseline | CAS 1021108‑58‑6: MW = 388.38 g/mol; TPSA not computed but expected higher due to additional pyridine ring |
| Quantified Difference | ΔMW = 77.09 g/mol (24.8% increase for comparator) |
| Conditions | Computed by PubChem (Cactvs 3.4.8.18) for the target; vendor‑reported molecular formula for the comparator |
Why This Matters
A 25% lower molecular weight translates into better ligand efficiency and oral bioavailability potential, directly affecting hit‑to‑lead prioritisation.
- [1] Kuujia. (2026). CAS 1021108‑58‑6: 2‑oxo‑N‑{2‑[6‑oxo‑3‑(pyridin‑4‑yl)‑1,6‑dihydropyridazin‑1‑yl]ethyl}‑2H‑chromene‑3‑carboxamide. View Source
- [2] PubChem. (2026). Compound Summary for CID 42226638. National Center for Biotechnology Information. View Source
